molecular formula C11H17F6NO2 B11469151 N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide

N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide

Cat. No.: B11469151
M. Wt: 309.25 g/mol
InChI Key: VMWVZPHGEUWOFY-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide typically involves the reaction of hexafluoroisopropanol with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which N-[1,1,1,3,3,3-hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide exerts its effects involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to certain enzymes and receptors, facilitating various biochemical pathways. The compound’s unique structure allows it to participate in hydrogen bonding and van der Waals interactions, contributing to its efficacy in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1,1,3,3,3-Hexafluoro-2-(propan-2-yloxy)propan-2-yl]pentanamide stands out due to its amide functionality, which imparts additional stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in specialized chemical and industrial processes .

Properties

Molecular Formula

C11H17F6NO2

Molecular Weight

309.25 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-propan-2-yloxypropan-2-yl)pentanamide

InChI

InChI=1S/C11H17F6NO2/c1-4-5-6-8(19)18-9(10(12,13)14,11(15,16)17)20-7(2)3/h7H,4-6H2,1-3H3,(H,18,19)

InChI Key

VMWVZPHGEUWOFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)OC(C)C

Origin of Product

United States

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